1-(2-methylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-13-4-2-3-5-17(13)23-18-16(10-21-23)19(25)22(12-20-18)11-14-6-8-15(9-7-14)24(26)27/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDVCHLXIKWOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-methylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the reaction .
Chemical Reactions Analysis
1-(2-methylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
a) 5-(4-Bromobenzyl)-1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- R5 : 4-Bromobenzyl (C₆H₄(Br)CH₂-)
- Molecular Formula : C₁₉H₁₅BrN₄O
- Molecular Weight : 395.26 g/mol
- Key Differences: Bromine (Br) is less polar than nitro (NO₂), increasing lipophilicity (LogP ~3.2 vs. ~2.5 for nitro). Heavier atomic mass may reduce solubility in aqueous media.
b) 5-(3-Fluoro-4-methylphenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- R5 : 3-Fluoro-4-methylphenyl (C₆H₃(F)(CH₃)-)
- Molecular Formula : C₂₁H₁₉FN₄O
- Molecular Weight : 362.40 g/mol
- Key Differences :
- Fluorine (F) enhances electronegativity, while methyl (CH₃) adds steric hindrance.
- Reduced polarity compared to nitro-substituted analogs.
Substituent Variations at Position 1
a) 1-(4-Nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- R1: 4-Nitrophenyl (C₆H₄(NO₂)-)
- Molecular Formula : C₁₁H₇N₅O₃
- Molecular Weight : 265.21 g/mol
- Key Differences :
- Nitro group directly attached to the core at Position 1 instead of Position 5.
- Smaller molecular size may improve membrane permeability but reduce target specificity.
Heterocyclic Modifications
a) 5-{[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- R5 : Oxadiazole-linked 3-ethoxyphenyl group
- Molecular Formula : C₂₃H₂₀N₆O₄
- Molecular Weight : 468.45 g/mol
- Ethoxy (OCH₂CH₃) and methoxy (OCH₃) groups increase solubility in organic solvents.
Anticancer Activity
- CBS-1 (Compound 37) : A pyrazolo[3,4-d]pyrimidin-4-one urea derivative exhibited potent cytotoxicity (IC₅₀ < 1 µM) against A549 lung cancer cells and in vivo tumor suppression .
- Mechanism: Caspase-3 activation and NF-κB/IL-6 pathway inhibition.
- Target Compound : The nitro group may enhance DNA intercalation or topoisomerase inhibition, but specific data are lacking.
Biological Activity
The compound 1-(2-methylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H16N4O2
- Molecular Weight : 320.35 g/mol
This compound features a pyrazolo-pyrimidine core that is substituted with a methyl group and a nitrophenyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably:
- Kinase Inhibition : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways. It binds to the active site of these enzymes, disrupting their function and leading to altered cellular responses such as apoptosis in cancer cells and modulation of inflammatory processes .
- Antioxidant Properties : Molecular docking studies suggest that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress within cells, which is beneficial in preventing cellular damage associated with various diseases .
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
Case Studies
Several studies have explored the biological effects of pyrazolo[3,4-d]pyrimidine derivatives similar to the target compound. Key findings include:
- Anticancer Studies : A study demonstrated that derivatives exhibited selective cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of cell proliferation via kinase pathway disruption.
- Inflammation Models : In vivo models indicated that these compounds significantly reduced markers of inflammation in induced models of arthritis and colitis, suggesting therapeutic potential for inflammatory diseases .
- Neuroprotective Effects : Some analogs have shown promise in neuroprotection by inhibiting neurotoxic pathways associated with neurodegenerative diseases. This highlights their potential for treating conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
